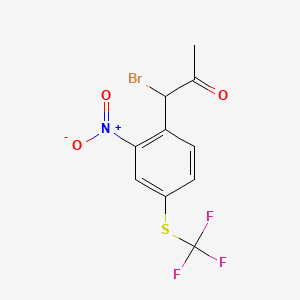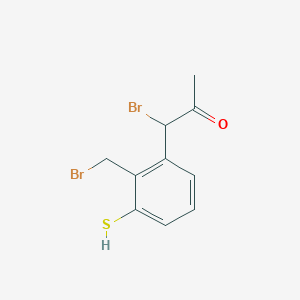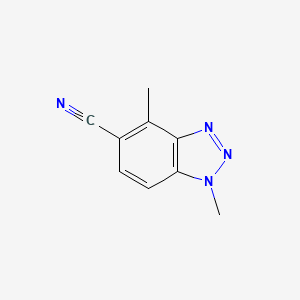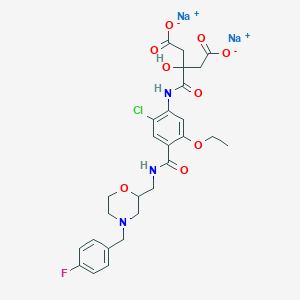
(S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride typically involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a reducing agent like sodium borohydride. The reaction is carried out under controlled temperature conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst, such as palladium on carbon, and hydrogen gas to reduce the ketone to the desired alcohol. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
化学反应分析
Types of Reactions
(S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone.
Reduction: It can be further reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: Various alcohol derivatives can be formed.
Substitution: Different substituted derivatives depending on the reagents used.
科学研究应用
(S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential therapeutic properties in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
- ®-(3-(1-Aminoethyl)phenyl)methanol hydrochloride
- (S)-(3-(1-Aminoethyl)phenyl)ethanol
- (S)-(3-(1-Aminoethyl)phenyl)propanol
Uniqueness
(S)-(3-(1-Aminoethyl)phenyl)methanol hydrochloride is unique due to its specific stereochemistry, which allows for selective interactions with biological molecules. This selectivity makes it a valuable tool in research and potential therapeutic applications.
属性
分子式 |
C9H14ClNO |
|---|---|
分子量 |
187.66 g/mol |
IUPAC 名称 |
[3-[(1S)-1-aminoethyl]phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)9-4-2-3-8(5-9)6-11;/h2-5,7,11H,6,10H2,1H3;1H/t7-;/m0./s1 |
InChI 键 |
DAHVCMDDMGFEHW-FJXQXJEOSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC(=C1)CO)N.Cl |
规范 SMILES |
CC(C1=CC=CC(=C1)CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(3R,7S,7AR)-7-(Benzylamino)-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B14044567.png)






![(1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-OL](/img/structure/B14044625.png)
![3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B14044634.png)
